2-Bromo-3,4-dimethoxybenzoyl chloride
Description
Table 1: Comparative Properties of Halogenated Dimethoxybenzoyl Chlorides
The presence of bromine in 2-bromo-3,4-dimethoxybenzoyl chloride introduces significant electronic effects compared to non-halogenated analogs like 3,4-dimethoxybenzoyl chloride. Bromine’s electronegativity withdraws electron density from the ring, reducing nucleophilic aromatic substitution reactivity relative to its non-brominated counterpart. Conversely, the methoxy groups donate electrons via resonance, creating a push-pull electronic dynamic that stabilizes the molecule.
In contrast, 2,4-dimethoxybenzoyl chloride lacks bromine but features methoxy groups at positions 2 and 4, resulting in a symmetrical electronic distribution. This configuration enhances solubility in polar aprotic solvents compared to the asymmetrical 3,4-dimethoxy derivative.
Properties
Molecular Formula |
C9H8BrClO3 |
|---|---|
Molecular Weight |
279.51 g/mol |
IUPAC Name |
2-bromo-3,4-dimethoxybenzoyl chloride |
InChI |
InChI=1S/C9H8BrClO3/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3 |
InChI Key |
GMBDVHGVEZJFPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)Cl)Br)OC |
Origin of Product |
United States |
Preparation Methods
Bromination of 3,4-Dimethoxybenzoic Acid or Derivatives
- Starting Material: 3,4-dimethoxybenzoic acid or 3,4-dimethoxytoluene derivatives.
- Bromination Conditions: Electrophilic aromatic substitution using bromine in the presence of concentrated hydrochloric acid or other acidic media.
- Solvent: Concentrated hydrochloric acid (preferably ≥30% HCl) is used as the reaction medium, which is industrially advantageous and environmentally preferable compared to organic solvents like ethyl acetate.
- Temperature: Typically carried out at controlled temperatures to optimize yield and selectivity.
- Outcome: Selective bromination at the 2-position of the aromatic ring to yield 2-bromo-3,4-dimethoxybenzoic acid with high purity and yield.
This method is supported by patent EP2650277A1, which reports high-purity 2-bromo-4,5-dimethoxybenzoic acid production under industrially favorable conditions using inexpensive 3,4-dimethoxybenzoic acid as raw material.
Conversion of 2-Bromo-3,4-dimethoxybenzoic Acid to 2-Bromo-3,4-dimethoxybenzoyl Chloride
The key step is the transformation of the brominated benzoic acid into the corresponding benzoyl chloride.
Thionyl Chloride Method
- Reagents: Thionyl chloride (SOCl₂) is the reagent of choice for converting carboxylic acids to acyl chlorides.
- Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is added to activate thionyl chloride and improve reaction efficiency.
- Solvent: Tetrahydrofuran (THF) is used as the reaction solvent.
- Reaction Conditions:
- The 3,4-dimethoxybenzoic acid derivative is stirred with THF and DMF at room temperature for about 30 minutes.
- Thionyl chloride is then added dropwise.
- The mixture is stirred at room temperature for approximately 8 hours to ensure complete conversion.
- Yield: The process yields 2-bromo-3,4-dimethoxybenzoyl chloride with yields reported around 82.8% to 83.6%.
- Purification: Post-reaction workup and purification steps afford the product with high purity suitable for further synthetic applications.
This method is detailed in patent CN108794328A, which emphasizes the advantages of this approach in terms of yield, simplicity, and environmental considerations.
Alternative Synthetic Routes and Considerations
Organometallic Intermediate Route
- A more complex method involves the formation of organolithium or Grignard reagents from brominated intermediates, which are then reacted with 3,4-dimethoxybenzoate esters to form ketone intermediates.
- These intermediates can be hydrolyzed under acidic conditions to yield the desired benzoyl chloride derivatives.
- This method allows for fine control over substitution patterns but is more complex and less commonly used for industrial scale due to sensitivity and handling of organometallic reagents.
Bromination of 3,4-Dimethoxytoluene Followed by Oxidation
- Another approach involves bromination of 3,4-dimethoxytoluene to form 2-bromo-4,5-dimethoxybenzyl bromide intermediates.
- Subsequent oxidation steps convert the benzyl bromide to the benzoyl chloride.
- This method involves electrophilic aromatic bromination followed by free radical bromination at the benzylic position, typically in a one-pot process using bromate and bromide salts with sulfuric acid in non-polar solvents like carbon tetrachloride.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The thionyl chloride method with DMF catalysis is widely accepted for its efficiency and reproducibility, providing high yields and purity of 2-bromo-3,4-dimethoxybenzoyl chloride.
- The use of concentrated hydrochloric acid for bromination is industrially advantageous due to cost-effectiveness and environmental considerations.
- Organometallic routes, while offering synthetic flexibility, are less favored for large-scale production due to complexity and reagent sensitivity.
- The one-pot bromination of 3,4-dimethoxytoluene offers a streamlined approach to intermediates but requires careful control of reaction conditions to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-dimethoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Boronic acids with palladium catalysts under basic conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Debrominated Products: Formed from reduction reactions.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
Chemical Synthesis
The primary application of 2-Bromo-3,4-dimethoxybenzoyl chloride lies in its role as a precursor in organic synthesis. Its electrophilic properties facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups. This versatility is crucial in the development of complex organic molecules.
Key Reactions:
- Acylation Reactions: The compound can be used to acylate amines and alcohols, forming amides and esters that are essential in drug development.
- Formation of Derivatives: Compounds derived from 2-Bromo-3,4-dimethoxybenzoyl chloride have been studied for their potential therapeutic effects, including antioxidant and antibacterial properties.
Pharmaceutical Chemistry
In pharmaceutical chemistry, derivatives of 2-Bromo-3,4-dimethoxybenzoyl chloride have shown promise as potential therapeutic agents. Research indicates that these derivatives can exhibit various biological activities:
- Antioxidant Activity: Certain derivatives have demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases such as neurodegenerative disorders.
- Antibacterial Properties: The antibacterial efficacy of compounds derived from this compound has been investigated against various bacterial strains, suggesting potential applications in treating infections.
Biochemical Research
The biochemical implications of 2-Bromo-3,4-dimethoxybenzoyl chloride extend to its use in studying biochemical pathways and mechanisms:
- Signal Transduction Inhibition: Some studies have focused on small molecules derived from this compound that inhibit key signaling pathways (e.g., HIF-1), which are involved in cancer progression .
- Drug Discovery: The structure of 2-Bromo-3,4-dimethoxybenzoyl chloride allows for modifications that can lead to the development of new drugs targeting specific diseases.
Material Science
In material science, the unique properties of 2-Bromo-3,4-dimethoxybenzoyl chloride can be harnessed for developing advanced materials:
- Polymer Chemistry: The compound can be utilized to synthesize polymers with specific functionalities. Its reactivity can be exploited to create cross-linked structures that enhance material properties.
- Biodegradable Polymers: Research into biodegradable materials has also included studies on how derivatives of this compound can contribute to environmentally friendly polymer solutions .
Case Studies and Research Findings
Several studies highlight the applications and findings related to 2-Bromo-3,4-dimethoxybenzoyl chloride:
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-dimethoxybenzoyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine and methoxy groups on the benzene ring influence its electronic properties, making it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-bromo-3,4-dimethoxybenzoyl chloride can be contextualized by comparing it with three analogous benzoyl chlorides: 2-bromo-3,5-dinitrobenzoyl chloride , 2-bromo-4,5-difluorobenzoyl chloride , and unsubstituted benzoyl chloride . Key differences in substituent effects, reactivity, and applications are summarized below.
Structural and Electronic Effects
| Compound | Substituents | Electronic Effects |
|---|---|---|
| 2-Bromo-3,4-dimethoxybenzoyl chloride | 2-Br, 3-OMe, 4-OMe | Methoxy groups donate electrons (+M effect), stabilizing the aryl ring; Br withdraws electrons (-I effect). |
| 2-Bromo-3,5-dinitrobenzoyl chloride | 2-Br, 3-NO₂, 5-NO₂ | Nitro groups strongly withdraw electrons (-M/-I), increasing electrophilicity of the carbonyl carbon. |
| 2-Bromo-4,5-difluorobenzoyl chloride | 2-Br, 4-F, 5-F | Fluorine atoms exert -I effects, moderately enhancing electrophilicity compared to methoxy groups. |
| Benzoyl chloride | No substituents | Baseline electrophilicity; unmodified reactivity. |
Physical Properties and Stability
Research Implications
The substituent-driven modulation of reactivity and stability in brominated benzoyl chlorides underscores their versatility in targeted syntheses. Methoxy-substituted derivatives like 2-bromo-3,4-dimethoxybenzoyl chloride excel in constructing bioactive heterocycles, while nitro- and fluoro-substituted analogs cater to specialized industrial or high-reactivity applications. Future research should explore synergistic substituent effects to optimize selectivity and safety in acyl chloride chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
